

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

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Compound of Interest

Compound Name: *Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate*

Cat. No.: *B171395*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, a fluorinated heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group and a thiazole scaffold, confer advantageous properties such as enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate**, serving as a vital resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS RN: 131748-96-4) is a liquid at room temperature. Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.

Property	Value	Reference
Molecular Formula	C ₇ H ₆ F ₃ NO ₂ S	
Molecular Weight	225.19 g/mol	
Density	1.344 g/mL at 25 °C	
Boiling Point	~194.8-195 °C	[1]
Flash Point	92.22 °C (198.0 °F)	
Refractive Index	n _{20/D} 1.441	
SMILES String	CCOC(=O)c1sc(nc1)C(F)(F)F	
InChI Key	KQTWGCECEHUVSPX- UHFFFAOYSA-N	

Synthesis and Experimental Protocols

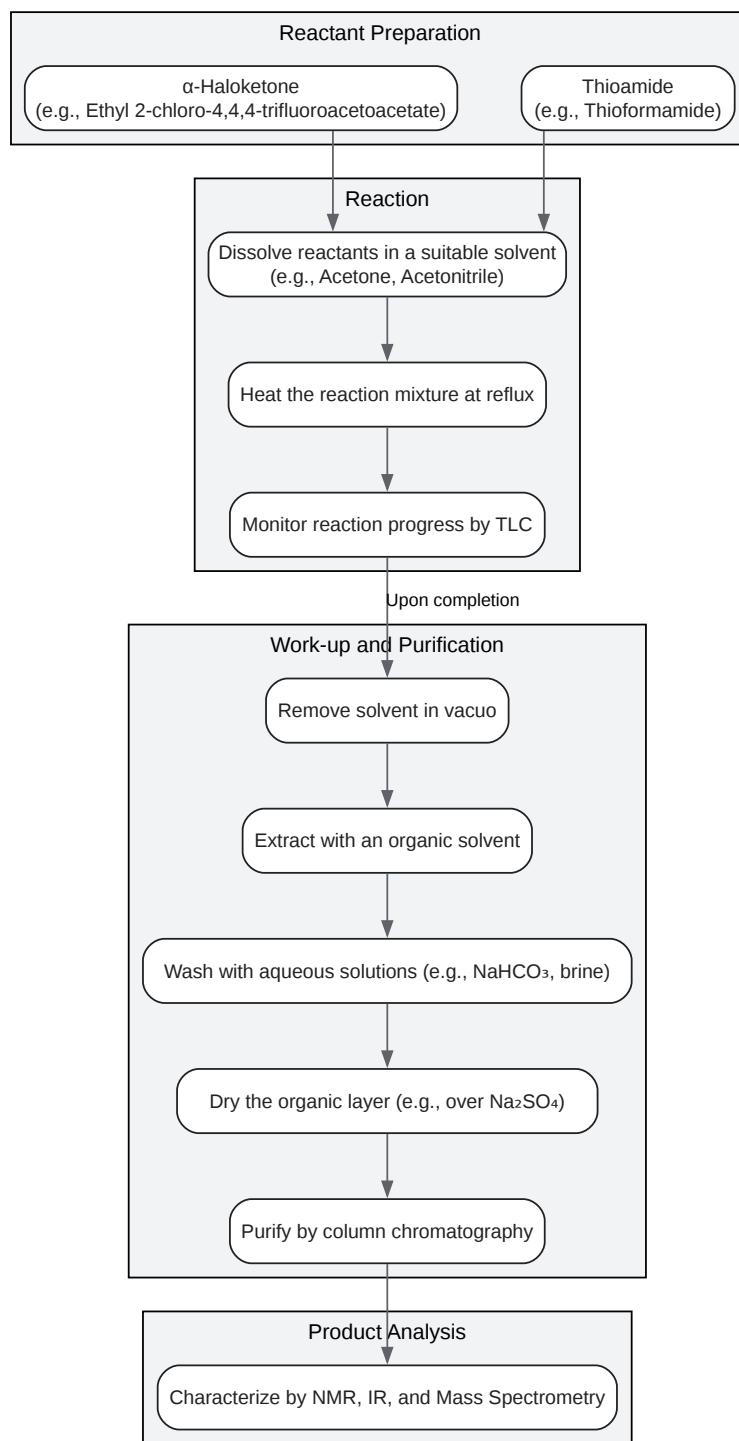
The synthesis of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α -haloketone with a thioamide.

While a specific, detailed experimental protocol for the direct synthesis of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** is not readily available in the reviewed literature, a general procedure based on the Hantzsch synthesis for related compounds can be adapted. A plausible synthetic workflow is outlined below.

General Experimental Workflow for Hantzsch Thiazole Synthesis

The following diagram illustrates a generalized workflow for the Hantzsch thiazole synthesis, which can be adapted for the preparation of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate**.

General Workflow for Hantzsch Thiazole Synthesis

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Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Postulated Synthesis of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

A potential synthesis of the title compound could involve the reaction of ethyl 2-chloro-2-formylacetate with trifluoroacetamide, followed by a cyclization step. Another plausible route is the reaction of a suitable trifluoromethyl-containing thioamide with an appropriate α -halo ester.

Note: The specific reactants and conditions would need to be optimized to achieve a good yield and purity of the desired product.

Spectral Data

While a comprehensive set of spectral data for **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** is not publicly available, data for structurally similar compounds can provide valuable insights for characterization. For instance, the spectral data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate reveals characteristic shifts that can be used for comparative purposes.^[2]

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the proton on the thiazole ring.
- ^{13}C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group, and the trifluoromethyl group. The carbon of the CF_3 group will exhibit a characteristic quartet due to C-F coupling.
- IR Spectroscopy: The IR spectrum should show strong absorption bands for the $\text{C}=\text{O}$ stretching of the ester group (around 1730 cm^{-1}), as well as vibrations associated with the $\text{C}=\text{N}$ and $\text{C}-\text{S}$ bonds of the thiazole ring and the C-F bonds of the trifluoromethyl group.

Biological Activity and Drug Development Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.^[3] The incorporation of a trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.

While specific biological data for **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate** is limited in the public domain, its structural motifs suggest potential for biological activity. Thiazole derivatives have been reported to exhibit a wide range of pharmacological effects. For instance, various substituted thiazoles have been investigated for their potential as:

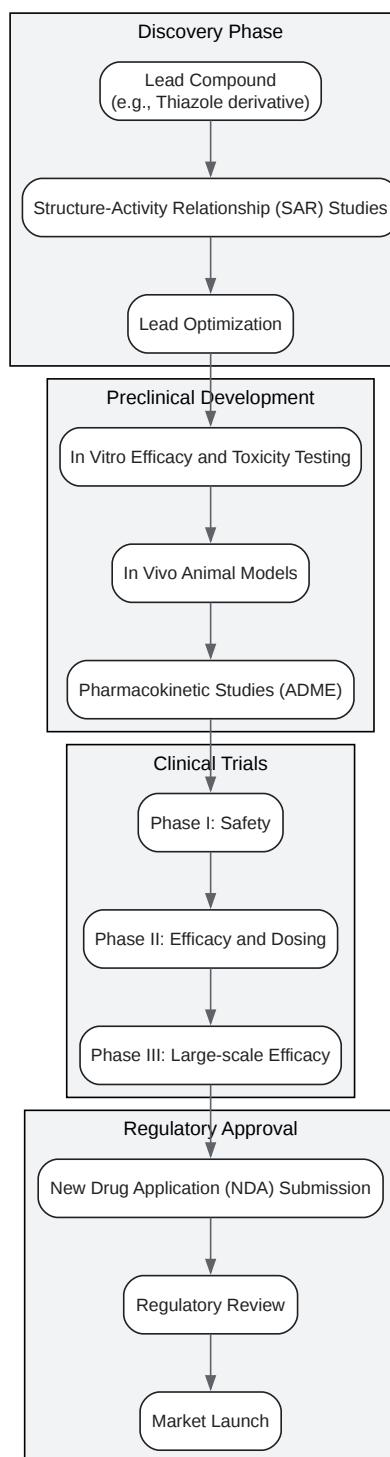
- Anticancer Agents: Thiazole-based compounds have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[\[4\]](#)
- Antimicrobial Agents: The thiazole nucleus is a key component of several antimicrobial drugs.[\[1\]](#)
- Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties.

Further research is warranted to elucidate the specific biological targets and therapeutic potential of **Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate**. High-throughput screening and target-based assays would be valuable in exploring its bioactivity.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound, such as a thiazole derivative, to a potential drug candidate.

Drug Discovery and Development Pathway

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